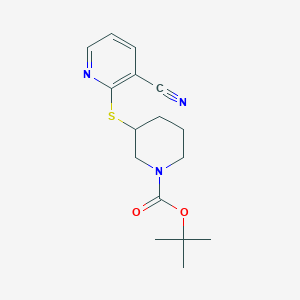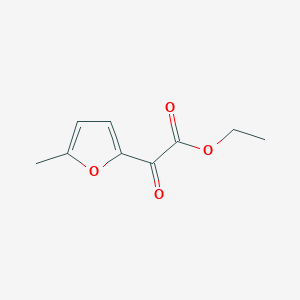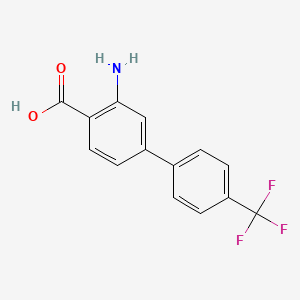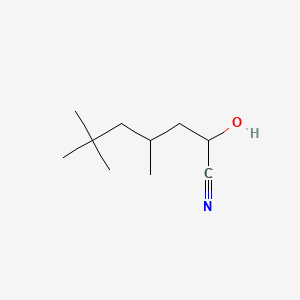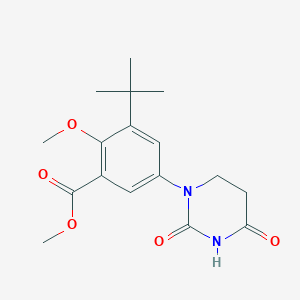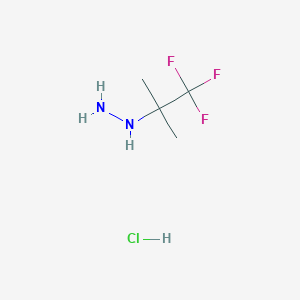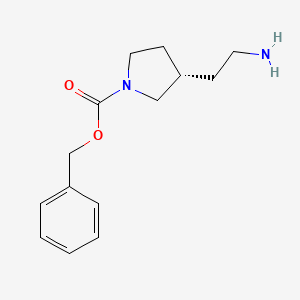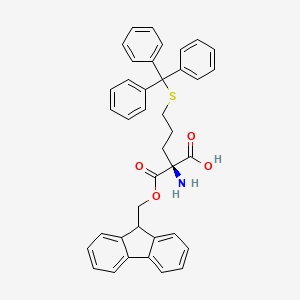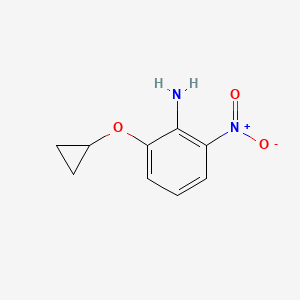
2-Cyclopropoxy-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-nitroaniline is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of nitroaniline, characterized by the presence of a cyclopropoxy group at the second position and a nitro group at the sixth position on the aniline ring. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-cyclopropoxyaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-6-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Cyclopropoxy-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
2-Cyclopropoxy-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-nitroaniline is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, nitroaniline derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Known for its use in explosives and as an intermediate in the synthesis of dyes and pigments.
2-Methoxy-4-nitroaniline: Used in optical applications and the synthesis of photorefractive polymers.
2,6-Dichloro-4-nitroaniline: Utilized in the detection of nitrofuran antibiotics.
Uniqueness
2-Cyclopropoxy-6-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,10H2 |
InChI Key |
SGGAYJHMJBDCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)



